molecular formula C23H22ClN3O3S B11364502 2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11364502
M. Wt: 456.0 g/mol
InChI Key: PKALZNNTSZVPOW-UHFFFAOYSA-N
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Description

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for targeted therapeutic applications. Its structural complexity allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C23H22ClN3O3S/c1-14-12-15(2)25-23(31-13-20(28)26-17-6-4-16(24)5-7-17)21(14)22(29)27-18-8-10-19(30-3)11-9-18/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

PKALZNNTSZVPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)OC)SCC(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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